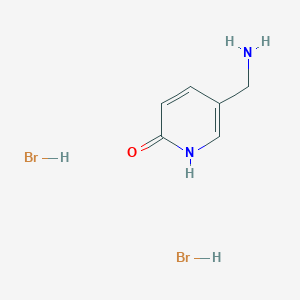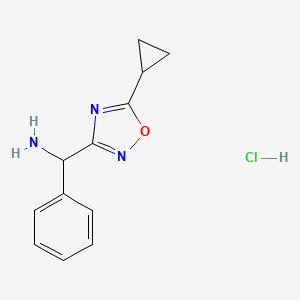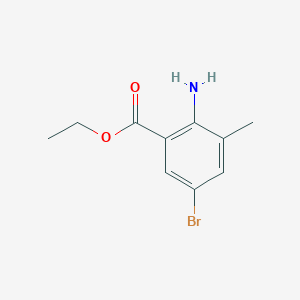![molecular formula C9H13BrN2O B1525156 4-[(5-Bromo-2-pyridinyl)amino]-2-butanol CAS No. 1220037-49-9](/img/structure/B1525156.png)
4-[(5-Bromo-2-pyridinyl)amino]-2-butanol
Übersicht
Beschreibung
4-[(5-Bromo-2-pyridinyl)amino]-2-butanol, also known as 5-Bromo-2-pyridinamine, is an organic compound that has a wide range of applications in the field of chemistry and biochemistry. It is an important intermediate in the synthesis of many organic compounds, and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Photoresponsive Materials
“4-[(5-Bromo-2-pyridinyl)amino]-2-butanol” derivatives have been synthesized to create photoresponsive materials . These materials exhibit significant changes in color upon exposure to light, which can be reversed when the light source is removed or changed . This property is particularly useful in the development of high-density storage systems and fluorescence switching devices, which are essential for modern information technology.
Bioimaging
The same photochromic properties that make these compounds suitable for data storage also make them excellent candidates for bioimaging applications . Their ability to change color in response to light allows for precise tracking and imaging of biological processes, which is crucial for medical research and diagnostics.
Cancer Research
Derivatives of this compound have shown potential in cancer research , particularly in the development of treatments that target cancer cells. By inducing apoptosis and inhibiting angiogenesis, these compounds can effectively inhibit the growth of cancer cells.
Cardiovascular Therapeutics
Research suggests that “4-[(5-Bromo-2-pyridinyl)amino]-2-butanol” may have therapeutic applications in treating cardiovascular diseases . Its properties could be harnessed to develop medications that address various heart conditions.
Neurodegenerative Disease Treatment
There is potential for this compound to be used in the treatment of neurodegenerative disorders . Its ability to interact with biological pathways could lead to new treatments for diseases like Alzheimer’s and Parkinson’s.
Sensory Technology
The photochromic and fluorescent properties of “4-[(5-Bromo-2-pyridinyl)amino]-2-butanol” derivatives make them suitable for use in sensory technology . They can be used to develop sensors that detect changes in the environment, such as the presence of toxic gases or changes in temperature.
Molecular Switches
These compounds can function as molecular switches due to their reversible fluorescence under alternating UV and visible light . This application is significant in the development of molecular electronics and photonics, where control at the molecular level is essential.
Eigenschaften
IUPAC Name |
4-[(5-bromopyridin-2-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7(13)4-5-11-9-3-2-8(10)6-12-9/h2-3,6-7,13H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKCECWQVYWMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=NC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-2-pyridinyl)amino]-2-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)




![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1525082.png)

![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1525084.png)
![N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B1525086.png)


![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B1525093.png)

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B1525096.png)